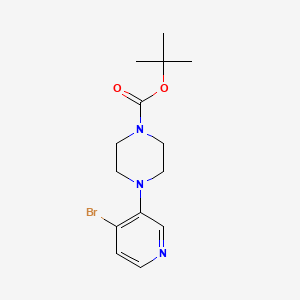

tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate

Description

Structural Characteristics and Nomenclature

The compound this compound exhibits a complex molecular architecture that integrates multiple functional elements within a single framework. The systematic nomenclature reflects the precise positioning of each substituent according to International Union of Pure and Applied Chemistry conventions. The central piperazine ring serves as the structural foundation, with the nitrogen atom at position 4 bearing a 4-bromopyridin-3-yl substituent, while the nitrogen at position 1 carries a tert-butyloxycarbonyl protecting group.

The molecular formula can be expressed as C₁₄H₂₀BrN₃O₂, indicating the presence of fourteen carbon atoms, twenty hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. This composition reflects the substantial molecular complexity inherent in the compound's design. The structural framework incorporates a six-membered piperazine ring, which contains two nitrogen atoms positioned at opposite vertices of the saturated heterocycle. This particular ring system has been recognized for its exceptional versatility in medicinal chemistry applications.

The bromopyridine moiety represents a significant functional component that contributes to the compound's chemical reactivity profile. The pyridine ring system, with its aromatic character and basic nitrogen atom, provides opportunities for various chemical transformations and biological interactions. The bromine substituent at the 4-position of the pyridine ring introduces specific electronic and steric effects that can influence both synthetic accessibility and biological activity patterns.

| Structural Component | Position | Chemical Function | Electronic Effect |

|---|---|---|---|

| Piperazine Ring | Central Core | Conformational Flexibility | Electron-donating |

| Bromopyridine | 4-position substitution | Electrophilic reactivity | Electron-withdrawing |

| tert-Butyl Carbamate | 1-position protection | Synthetic stability | Steric hindrance |

| Nitrogen Atoms | Multiple positions | Hydrogen bonding | Basic character |

The tert-butyloxycarbonyl group, commonly referred to as the tert-butoxycarbonyl protecting group, serves as a crucial synthetic element that provides stability to the piperazine nitrogen during chemical manipulations. This protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation intermediate, ultimately leading to decarboxylation and liberation of the free amine functionality.

The three-dimensional conformation of this compound is influenced by several factors including steric interactions between substituents, electronic effects from the aromatic systems, and potential intramolecular hydrogen bonding patterns. The piperazine ring typically adopts a chair conformation similar to cyclohexane, although the presence of nitrogen atoms and substituents can introduce conformational preferences that deviate from the idealized geometry. The bromopyridine substituent extends from the piperazine framework in a manner that minimizes steric clashes while maintaining optimal electronic interactions.

Historical Context in Heterocyclic Chemistry

The development of compounds incorporating piperazine and pyridine structural elements reflects a rich historical progression in heterocyclic chemistry that spans more than a century of scientific advancement. The pyridine nucleus itself was first isolated from coal tar alkaloids in the mid-nineteenth century, with its structure being elucidated by Wilhelm Korner and James Dewar in 1869 and 1871, respectively. The word "pyridine" derives from the Greek terms "pyr" meaning fire and "idine" referring to aromatic bases, reflecting the compound's discovery during studies of combustion products.

The systematic investigation of piperazine chemistry began somewhat later, with the compound being synthesized through reactions of ethanolamine with ammonia under high-pressure conditions using appropriate catalysts. This synthetic approach produces various ethyleneamine compounds, with piperazine being separated through distillation techniques. The unique structural characteristics of piperazine, featuring a six-membered ring with two nitrogen atoms in opposing positions, quickly attracted attention from synthetic chemists due to its versatility as a building block for more complex molecules.

The introduction of protecting group chemistry revolutionized the field of heterocyclic synthesis, with the tert-butyloxycarbonyl group being developed in the late 1950s and rapidly adopted for peptide synthesis applications. The tert-butyloxycarbonyl protecting group methodology enabled chemists to selectively manipulate individual functional groups within complex molecular frameworks while maintaining the integrity of other reactive sites. This advancement proved particularly valuable for piperazine chemistry, where the presence of multiple nitrogen atoms required careful control of reactivity patterns.

| Historical Period | Key Development | Impact on Field | Representative Compounds |

|---|---|---|---|

| 1846-1871 | Pyridine discovery and characterization | Foundation of aromatic nitrogen chemistry | Picoline alkaloids |

| 1880-1920 | Piperazine synthesis methods | Heterocyclic ring system exploration | Simple piperazine derivatives |

| 1950-1970 | Protecting group introduction | Selective synthetic transformations | tert-Butyloxycarbonyl derivatives |

| 1980-Present | Pharmaceutical applications | Drug discovery and development | Complex therapeutic agents |

The convergence of piperazine and bromopyridine chemistry represents a more recent development that has gained particular prominence with the emergence of targeted pharmaceutical research. The incorporation of bromine substituents into pyridine rings provides specific advantages for synthetic chemistry, including enhanced reactivity toward various coupling reactions and improved binding affinity in biological systems. The combination of these structural elements within a single molecular framework exemplifies the sophisticated approach of modern medicinal chemistry.

Contemporary pharmaceutical research has demonstrated the exceptional value of pyridine-containing heterocycles, with reports indicating that the pyridine nucleus has contributed to approximately 7,000 existing drug candidates possessing medicinally important attributes. Essential medications incorporating pyridine core structures include esomeprazole as a proton pump inhibitor, amlodipine as a calcium channel blocker, imatinib as a kinase inhibitor, and atazanavir as an antiviral agent. This widespread therapeutic utility underscores the fundamental importance of pyridine chemistry in drug discovery efforts.

The specific synthetic approaches employed for preparing bromopyridine-piperazine conjugates have evolved significantly over recent decades. Early methods relied primarily on nucleophilic substitution reactions between piperazine derivatives and halogenated pyridines. These transformations typically proceed through nucleophilic attack by the piperazine nitrogen on the electrophilic carbon of the bromopyridine, resulting in displacement of the halogen and formation of the desired carbon-nitrogen bond. Modern synthetic protocols have incorporated advanced catalytic systems and optimized reaction conditions to improve yields and selectivity.

The development of sophisticated protecting group strategies has enabled the preparation of increasingly complex piperazine derivatives with precise control over substitution patterns. The use of tert-butyloxycarbonyl protection allows for selective functionalization of one piperazine nitrogen while maintaining the reactivity of the other nitrogen center for subsequent transformations. This approach has proven particularly valuable for constructing asymmetrically substituted piperazine derivatives that would be difficult to access through alternative synthetic routes.

Properties

IUPAC Name |

tert-butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMYVKKTTLNLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromopyridine and tert-butyl piperazine-1-carboxylate.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of suitable solvents and catalysts.

Reaction Steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate can undergo substitution reactions where the bromine atom is replaced by other functional groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Coupling Reactions: Catalysts like palladium or copper are often employed in these reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate features a piperazine ring, a tert-butyl group, and a brominated pyridine moiety. The presence of the bromine atom enhances the compound's electrophilic properties, making it a valuable intermediate in organic synthesis. Its molecular formula is with a molecular weight of approximately 342.24 g/mol .

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound serves as an essential building block in the synthesis of more complex organic molecules. It can participate in substitution reactions, yielding various substituted pyridine derivatives, which are crucial for developing new drugs .

Precursor in Drug Development

Due to its structural features, it is often used as a precursor in the synthesis of bioactive compounds. Its ability to undergo specific chemical transformations allows for the creation of derivatives that may exhibit enhanced pharmacological properties .

Biological Research Applications

Potential Biological Activity

Research indicates that this compound may exhibit significant biological activity. Its interactions with biological targets are under investigation, particularly regarding its role as an impurity in pharmaceutical compounds like Palbociclib, which is used in cancer treatment . The compound's unique structure allows it to interact with various biological pathways, potentially leading to therapeutic applications.

Mechanistic Studies

Studies focusing on the mechanistic pathways of this compound are essential for understanding its biological effects. Investigating how it interacts with enzymes or receptors can provide insights into its potential as a drug candidate.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study on Electrophilic Substitution | Demonstrated that the bromine atom enhances electrophilic reactivity, facilitating substitution reactions that lead to biologically active compounds. |

| Pharmacological Evaluation | Showed promising results in preliminary assays for anti-cancer activity when used as part of a larger molecular framework. |

| Synthetic Route Optimization | Improved yields were reported by adjusting reaction conditions during the synthesis of this compound, highlighting its versatility as a synthetic intermediate. |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Stability and Reactivity

- Acid Stability: The target compound’s tert-butyl carbamate provides stability in simulated gastric fluid, unlike compounds 1a and 1b (oxazolidinone-triazole derivatives), which degrade under similar conditions .

- Bromine Reactivity : Bromine at pyridine 4-position (target) vs. 5-position () alters electronic effects. The 4-bromo configuration may favor Suzuki-Miyaura couplings due to better leaving-group positioning .

- Protecting Groups: tert-Butyl carbamate (target) vs. benzyl () impacts synthetic routes. tert-Butyl requires strong acids (e.g., TFA) for deprotection, whereas benzyl groups are removed via hydrogenolysis .

Physicochemical Properties

- LogP and Solubility :

- Hydrogen Bonding: Compounds with nitro or cyano groups () form stronger hydrogen bonds, affecting crystal packing and solubility .

Biological Activity

tert-Butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate, with the CAS number 1563531-91-8, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20BrN3O2

- Molecular Weight : 342.23 g/mol

- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a 4-bromopyridine moiety, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The bromopyridine moiety enhances binding affinity to specific receptors, particularly in the central nervous system (CNS).

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, which could influence mood and anxiety disorders.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 4-(4-bromopyridin-3-yl)piperazine derivatives exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Properties

A study focusing on structurally related compounds revealed significant anticancer activity against several cancer cell lines. The presence of the bromine atom in the pyridine ring appears to enhance cytotoxic effects by promoting apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | <10 | |

| MCF-7 (Breast Cancer) | <15 | |

| HeLa (Cervical Cancer) | <12 |

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Animal models have demonstrated anxiolytic and antidepressant-like effects, suggesting potential applications in treating mood disorders.

Study 1: Anticancer Activity

In a study published by MDPI, derivatives of piperazine were tested for their ability to induce apoptosis in cancer cells. This compound was found to significantly reduce cell viability in A549 and MCF-7 cell lines, with mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Study 2: Neuropharmacological Assessment

Another investigation assessed the neuropharmacological effects of similar piperazine derivatives. The study utilized behavioral assays in mice to evaluate anxiety-like behaviors. Results indicated that administration of this compound resulted in significant reductions in anxiety-related behaviors compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing tert-butyl 4-(4-bromopyridin-3-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and a brominated pyridine derivative. Key steps include:

- Reagent Selection : Use potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base in polar aprotic solvents like 1,4-dioxane or DMF.

- Temperature Control : Reactions often proceed at 90–110°C under reflux, monitored by TLC or HPLC for completion (reaction times: 4–12 hours).

- Purification : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization ensures high purity. For example, yields of 76–88% are achievable under optimized conditions .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm for CH₃), piperazine protons (δ 3.2–3.6 ppm), and bromopyridine signals (aromatic protons at δ 7.5–8.5 ppm). Splitting patterns confirm substitution positions .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺ expected at m/z 356.06 for C₁₄H₁₉BrN₃O₂).

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves steric effects and confirms bond angles/distances, particularly the planarity of the bromopyridine ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data caused by dynamic conformational changes in the piperazine ring?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to "freeze" ring puckering and simplify splitting patterns.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and coupling constants, aiding spectral assignment .

- Crystallographic Validation : Single-crystal X-ray diffraction provides static structural snapshots to correlate with solution-phase NMR observations .

Q. What strategies are employed to evaluate the compound’s role in modulating biological targets, such as prolyl-hydroxylases or NLRP3 inflammasomes?

- Methodological Answer :

- Enzyme Inhibition Assays : Use recombinant HIF-prolyl hydroxylase (PHD2) in a hypoxia-mimetic setup. Measure IC₅₀ values via ELISA-based detection of hydroxylated HIF-1α .

- Cellular Models : In atherosclerosis studies (e.g., macrophage NLRP3 activation), treat cells under glycolytic stress (2-deoxyglucose) and quantify IL-1β release via ELISA. The bromopyridine moiety enhances binding to NLRP3’s ATPase domain, as shown in molecular docking studies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Methodological Answer :

- Substituent Variation : Replace the bromine atom with other halogens or boronate esters (for Suzuki coupling) to assess electronic effects on target binding.

- Piperazine Modifications : Introduce alkyl or acyl groups (e.g., tert-butyl removal via TFA) to evaluate steric tolerance. For example, tert-butyl cleavage increases solubility but reduces membrane permeability in some analogs .

- In Vivo PK/PD : Administer derivatives in rodent models (e.g., ApoE⁻/⁻ mice for atherosclerosis) and measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.